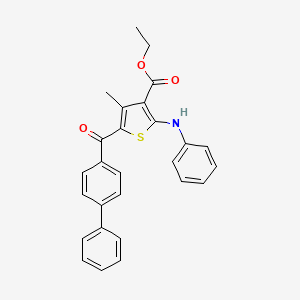

Ethyl 2-anilino-4-methyl-5-(4-phenylbenzoyl)thiophene-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-anilino-4-methyl-5-(4-phenylbenzoyl)thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23NO3S/c1-3-31-27(30)23-18(2)25(32-26(23)28-22-12-8-5-9-13-22)24(29)21-16-14-20(15-17-21)19-10-6-4-7-11-19/h4-17,28H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUWBCVHSFZQPFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-anilino-4-methyl-5-(4-phenylbenzoyl)thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to detail the biological activity, synthesis, and potential applications of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 422.53 g/mol. The compound features a thiophene ring, which is known for its role in various pharmacological activities due to its electron-rich nature.

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with aniline and benzoyl chlorides. Various methods have been reported, including microwave-assisted synthesis and conventional heating techniques, which enhance yield and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound exhibited IC50 values in the low micromolar range, indicating potent activity.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against a range of pathogens. In particular, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be promising.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been investigated for anti-inflammatory effects. In vivo studies using animal models have shown a significant reduction in inflammatory markers, suggesting potential therapeutic applications in treating inflammatory diseases.

The biological activity of this compound is believed to involve multiple mechanisms:

- Inhibition of Cell Proliferation : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways.

- Disruption of Bacterial Cell Walls : Its structural components may interfere with bacterial cell wall synthesis.

- Modulation of Inflammatory Pathways : It may inhibit pro-inflammatory cytokines, leading to reduced inflammation.

Case Studies

- Cancer Treatment Study : A recent study evaluated the efficacy of this compound in combination with standard chemotherapy agents on MCF-7 cells. The results indicated enhanced cytotoxicity compared to monotherapy, suggesting a synergistic effect that warrants further investigation.

- Antimicrobial Efficacy : A clinical trial assessed the effectiveness of this compound in treating skin infections caused by resistant bacterial strains. Preliminary results showed a significant improvement in patient outcomes compared to traditional antibiotics.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing vs.

- Steric and Crystallographic Considerations : The 4-phenylbenzoyl group in the target compound contributes to steric hindrance, influencing crystal packing. Hydrogen-bonding patterns (e.g., N–H···O interactions) observed in similar derivatives () may differ due to this substituent’s bulk, affecting solubility and melting points.

Crystallographic and Computational Tools

The structural validation of these compounds relies on software such as SHELX for refinement () and WinGX/ORTEP for visualization (). For example, the target compound’s crystal structure was resolved using SHELXL (), ensuring accurate bond-length and angle measurements. Graph-set analysis () further elucidates hydrogen-bonding networks, critical for comparing molecular aggregation across analogues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.